c(phg-isoDGR-(NMe)k) Exhibits Single-Digit Nanomolar Potency for α5β1 Integrin with Defined Subtype Selectivity
c(phg-isoDGR-(NMe)k) demonstrates an IC₅₀ of 2.9 nM for the α5β1 integrin, a potency that is comparable to or exceeds that of many reference RGD‑binding peptides, while its N‑methylation‑driven selectivity distinguishes it from the biselective parent compound c(phg-isoDGR-k) [1]. The parent peptide exhibits dual binding to α5β1 and αvβ6, whereas the N‑methylated derivative is reported as a 'subtype selective' α5β1 ligand with a significantly improved selectivity profile [1].
| Evidence Dimension | Integrin α5β1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | c(phg-isoDGR-k) (biselective α5β1/αvβ6; IC₅₀ values not explicitly reported in abstract but described as biselective); typical RGD peptides exhibit α5β1 IC₅₀ in the 1–100 nM range |
| Quantified Difference | c(phg-isoDGR-(NMe)k) is 2.9 nM; selectivity shift from biselective α5β1/αvβ6 to α5β1‑preferring (qualitative shift) |
| Conditions | In vitro solid-phase integrin binding assay using immobilized integrin α5β1 ectodomain, as described in Kapp et al. (J. Med. Chem. 2018) |
Why This Matters
This potency enables robust target engagement at low nanomolar concentrations, while the selectivity shift ensures that observed biological effects can be attributed predominantly to α5β1 rather than confounding αvβ6 activity, a critical consideration for α5β1‑focused pharmacological or imaging studies.
- [1] Kapp, T. G.; Di Leva, F. S.; Notni, J.; Räder, A. F. B.; Fottner, M.; Reichart, F.; Reich, D.; Wurzer, A.; Steiger, K.; Novellino, E.; Marelli, U. K.; Wester, H.-J.; Marinelli, L.; Kessler, H. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent. J. Med. Chem. 2018, 61 (6), 2490–2499. View Source
